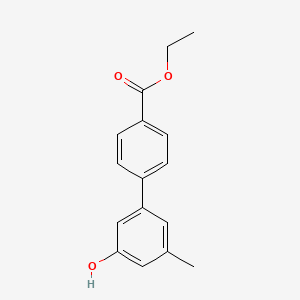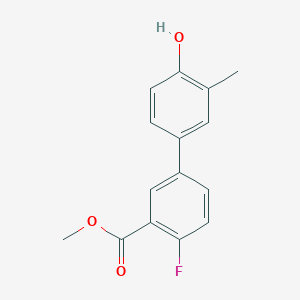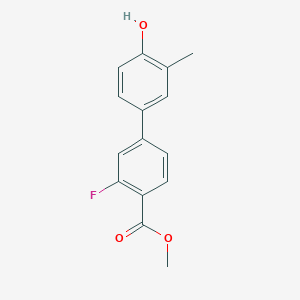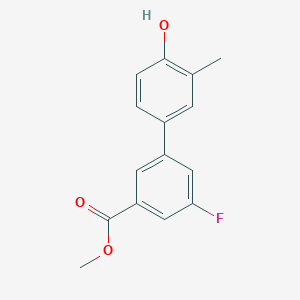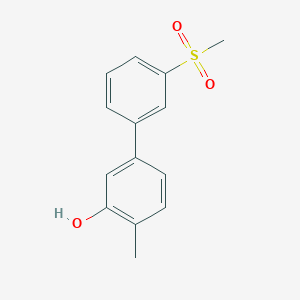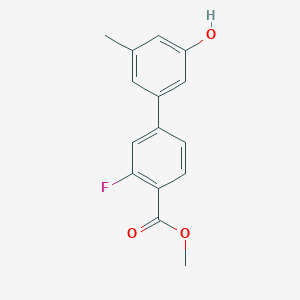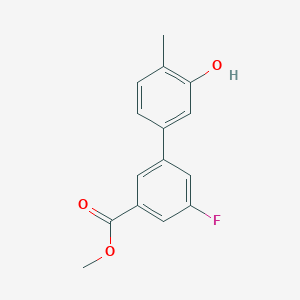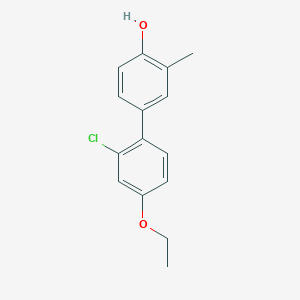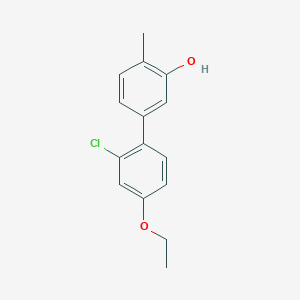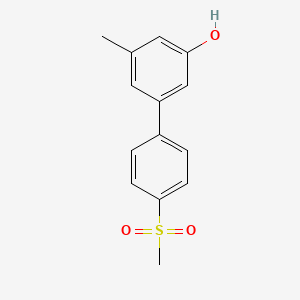
2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% (2M5MSPP) is an organic compound with a wide range of applications in the scientific field. It is a white, crystalline solid with a melting point of 102-104 °C and a boiling point of 265-266 °C. 2M5MSPP is commonly used as a reagent, catalyst, or intermediate in the synthesis of various compounds. It has also been used for its antioxidant properties in food and pharmaceutical applications. In addition, 2M5MSPP has been studied for its potential applications in medical research, such as its anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as an antioxidant in food and pharmaceutical applications, due to its ability to scavenge free radicals. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It has been used as a reagent, catalyst, or intermediate in the synthesis of various compounds and has been studied for its potential applications in medical research.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and inhibiting the oxidation of lipids and proteins. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Furthermore, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the growth of various cancer cell lines, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the growth of various cancer cell lines, suggesting that it may have anti-cancer properties. Furthermore, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been shown to inhibit the replication of various viruses, suggesting that it may have anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in lab experiments offers several advantages. It is a relatively inexpensive and readily available compound, making it an ideal reagent, catalyst, or intermediate in the synthesis of various compounds. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% has been studied for its potential applications in medical research, such as its anti-inflammatory, anti-cancer, and anti-viral properties.
However, there are some limitations to consider when using 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in lab experiments. The mechanism of action of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is not fully understood, making it difficult to predict its effects in certain contexts. In addition, 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is a relatively unstable compound, making it difficult to store and transport.
Orientations Futures
The potential applications of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% are vast and there is still much to be explored. Future research should focus on elucidating the mechanism of action of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% and its effects on various biological systems. In addition, further studies should be conducted to investigate the potential therapeutic applications of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%, such as its anti-inflammatory, anti-cancer, and anti-viral properties. Furthermore, research should be conducted to investigate the potential applications of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% in food and pharmaceutical applications, as well as its potential uses as a reagent, catalyst, or intermediate in the synthesis of various compounds.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95% is a multi-step process. The first step involves the reaction of 4-methylsulfonylbenzaldehyde with p-toluidine in the presence of an acid catalyst. This reaction produces 4-methylsulfonylbenzylp-toluidine, which is then reacted with p-toluenesulfonyl chloride in the presence of anhydrous potassium carbonate. This reaction produces 2-methyl-5-(4-methylsulfonylphenyl)phenol, 95% (2-Methyl-5-(4-methylsulfonylphenyl)phenol, 95%).
Propriétés
IUPAC Name |
2-methyl-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-10-3-4-12(9-14(10)15)11-5-7-13(8-6-11)18(2,16)17/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLJMESPKCUGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683999 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-62-2 |
Source


|
| Record name | 4'-(Methanesulfonyl)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)

